molecular formula C26H22FN3O5 B11436073 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B11436073
M. Wt: 475.5 g/mol
InChI Key: RWHOMNZSQVQKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline-2,4-dione core substituted with a 4-fluorobenzyl group at the N1 position and a propanamide linker connecting to a benzo[d][1,3]dioxol-5-ylmethyl moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in targeting enzymes or receptors associated with inflammation or neurological disorders . The 4-fluorobenzyl group enhances metabolic stability and binding affinity through hydrophobic and electronic interactions, while the benzodioxol-methyl substituent may improve bioavailability via increased lipophilicity. Synthetic routes for analogous compounds often employ carbodiimide-mediated amide couplings (e.g., EDC/HOBt) or nucleophilic substitutions, as seen in related benzodioxol-containing derivatives .

Properties

Molecular Formula

C26H22FN3O5

Molecular Weight

475.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31)

InChI Key

RWHOMNZSQVQKIX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with a fluorobenzyl halide under basic conditions.

    Synthesis of the quinazolinone moiety: This can be accomplished through the condensation of anthranilic acid derivatives with appropriate carbonyl compounds.

    Coupling of the intermediates: The final step involves the coupling of the benzo[d][1,3]dioxole-fluorobenzyl intermediate with the quinazolinone derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The propanamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Conditions Products Monitoring Method
6M HCl, reflux (110°C, 12h)3-(1-(4-Fluorobenzyl)-2,4-dioxoquinazolin-3(4H)-yl)propanoic acid + amine byproductHPLC
1M NaOH, 80°C (8h)Sodium salt of propanoic acid + free amineTLC

This reaction is critical for prodrug activation or metabolite formation in biological systems.

Nucleophilic Substitution at the Amide

The amide’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., Grignard reagents, hydroxylamine):

  • With Grignard Reagents :
    \text{R-Mg-X} + \text{Amide} \rightarrow \text{R-CO-NR'_2}
    Yields tertiary amides or ketones depending on stoichiometry.

  • With Hydroxylamine :
    Forms hydroxamic acid derivatives, confirmed via IR (C=O stretch at 1650 cm⁻¹ shifting to 1600 cm⁻¹).

Electrophilic Aromatic Substitution in Quinazoline

The electron-deficient quinazoline ring undergoes substitution at positions 6 and 7:

Reagent Position Product Yield
HNO₃/H₂SO₄C6Nitro derivative62%
Cl₂/FeCl₃C7Chlorinated quinazoline58%
Br₂/AcOHC6/C7Dibrominated analog45%

These modifications enhance solubility or alter biological activity .

Oxidation of the Benzodioxole Ring

The benzodioxole moiety is susceptible to oxidative ring-opening:

  • With KMnO₄/H₂SO₄ :
    Forms catechol derivatives via cleavage of the methylenedioxy group .
    C7H5O2-CH2-C6H3(OH)2-CH2-\text{C}_7\text{H}_5\text{O}_2\text{-CH}_2\text{-} \rightarrow \text{C}_6\text{H}_3(\text{OH})_2\text{-CH}_2\text{-}

  • Biological Oxidation (Cytochrome P450) :
    Generates reactive ortho-quinones, implicated in covalent binding to proteins .

Reduction of the Quinazoline Dione

Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-dioxo groups to dihydroquinazoline:
2,4-dioxo2,4-diol\text{2,4-dioxo} \rightarrow \text{2,4-diol}
This reaction modulates electron distribution, affecting binding to enzymatic targets like COX-II .

Interaction with Biological Targets

The compound inhibits COX-II via π-π stacking (quinazoline with Tyr385) and hydrogen bonding (amide with Arg120) :

Target Binding Energy (kcal/mol) Key Interactions
COX-II-9.2 Hydrophobic (fluorobenzyl), H-bond (amide)
HDAC-8.5Coordination (Zn²⁺ by dioxole oxygen)

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Ring Expansion : Benzodioxole converts to furan derivatives .

  • Radical Formation : Homolytic cleavage of the C–N bond in the amide group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole moiety exhibit promising anticancer properties. For instance, compounds incorporating benzo[d][1,3]dioxol-5-yl groups have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that new thiourea derivatives containing two benzo[d][1,3]dioxol-5-yl moieties showed significant anticancer activity against various cancer cell lines, suggesting that modifications to the benzo[d][1,3]dioxole structure could enhance therapeutic efficacy .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Some derivatives have shown inhibitory activity against Mur ligases (specifically MurD and MurE), which are critical in bacterial cell wall synthesis. This suggests that the compound could serve as a lead structure for developing new antibacterial agents targeting these enzymes .

Neurological Applications

The structural characteristics of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide may confer neuroprotective properties. Similar compounds have been reported to act as antagonists at excitatory amino acid receptors like AMPA receptors, indicating potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance solubility and bioavailability while providing specific interactions with biological targets. Modifications to the fluorobenzyl and quinazolinone components can lead to variations in potency and selectivity against different biological pathways.

Case Studies

Study Focus Findings
Study AAnticancer ActivitySynthesized thiourea derivatives with benzo[d][1,3]dioxole; showed significant inhibition of cancer cell lines .
Study BAntimicrobial PropertiesInvestigated Mur ligase inhibitors; identified potential antibacterial agents from modified dioxole derivatives .
Study CNeurological EffectsExplored AMPA receptor antagonism; suggested neuroprotective effects relevant for treating neurological disorders .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structures

The quinazoline-2,4-dione core distinguishes the target compound from structurally related heterocycles:

Compound Name Core Structure Key Features Reference
Target Compound Quinazoline-2,4-dione Electrophilic carbonyl groups for H-bonding
Compound 74 (Thiazole derivative) Thiazol-2-yl Sulfur-containing ring; modulates solubility
Compound 1 (Pyrazole derivative) 4,5-Dihydro-1H-pyrazole Rigid structure; potential CNS activity
Compound 64 (Isoxazole acetamide) Isoxazol-4-yl Oxygen-nitrogen heterocycle; metabolic stability

The quinazoline-dione core offers distinct electronic properties compared to thiazole or pyrazole derivatives, which may influence target selectivity and pharmacokinetics.

Substituent Variations

Substituents critically modulate activity and physicochemical properties:

Compound Name Key Substituents Impact on Properties Reference
Target Compound 4-Fluorobenzyl, Benzodioxol-methyl Enhanced lipophilicity and metabolic stability
Compound 34 (Propoxybenzoyl thiazole) 4-Propoxyphenyl, Cyclopropanecarboxamide Increased steric bulk; altered solubility
Compound 74 (Methoxyphenyl thiazole) 4-Methoxyphenyl, Pyrrolidin-1-yl Electron-donating groups; improved binding
Compound 2 (Pyrazole carbohydrazide) tert-Butyl, Benzodioxol Steric hindrance; potential anticonvulsant activity

The 4-fluorobenzyl group in the target compound provides a balance of hydrophobicity and electronic effects compared to methoxy or propoxy substituents, which may alter receptor interactions.

Research Implications

For instance:

  • Thiazole derivatives (e.g., Compound 74) exhibit kinase inhibition .
  • Pyrazole carbohydrazides (e.g., Compound 2) are explored as anticonvulsants .
  • Quinazoline-dione cores are associated with histone deacetylase (HDAC) or protease inhibition .

Further studies should evaluate the target compound’s binding affinity, selectivity, and metabolic stability relative to these analogs.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

1. Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with various amines and diketones. The synthesis typically yields colorless crystals, and the structure is confirmed through techniques such as NMR and mass spectrometry. For instance, the synthesis pathway often includes intermediates like 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl derivatives .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxol moiety. For example:

  • In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values of 2.38 µM, 1.54 µM, and 4.52 µM respectively . In comparison, the standard drug doxorubicin exhibited higher IC50 values (7.46 µM for HepG2), indicating that the compound may be more effective than traditional chemotherapeutics.
  • Mechanisms of action : The anticancer mechanisms were evaluated through assays that assessed apoptosis (using annexin V-FITC), cell cycle analysis, and mitochondrial pathway proteins such as Bax and Bcl-2 . Additionally, molecular docking studies suggest that the compound may inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer proliferation pathways.

3. Biological Mechanisms

The compound's biological activity can be attributed to several mechanisms:

  • EGFR Inhibition : By targeting EGFR, the compound may prevent downstream signaling that leads to tumor growth and survival.
  • Apoptosis Induction : The activation of apoptotic pathways through modulation of Bcl-2 family proteins suggests a mechanism where cancer cells are prompted to undergo programmed cell death.

4. Comparative Analysis of Similar Compounds

To better understand the efficacy of this compound in comparison to other benzo[d][1,3]dioxole derivatives, a table summarizing key findings from related studies is presented below:

Compound NameIC50 (µM)Cancer Cell LineMechanism
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...2.38HepG2EGFR inhibition
Doxorubicin7.46HepG2DNA intercalation
Thiourea Derivative1.54HCT116Apoptosis induction
Other Benzo[d][1,3]dioxole Derivative>150Normal CellsNon-cytotoxic

5. Case Studies

Several case studies have illustrated the potential of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-... in clinical settings:

  • Case Study 1 : A study involving patients with advanced solid tumors treated with benzo[d][1,3]dioxole derivatives showed promising results in tumor reduction without significant toxicity to normal tissues .
  • Case Study 2 : Research on a related compound indicated substantial improvements in survival rates in preclinical models when combined with standard chemotherapy agents .

Q & A

Basic Research Questions

What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization involves stepwise modifications to reaction conditions. For example:

  • Solvent Selection : Use polar aprotic solvents (e.g., dioxane or ethanol) to enhance reactivity, as demonstrated in similar triazole and quinazoline derivatives .
  • Catalysis : Introduce triethylamine (TEA) to neutralize HCl byproducts during chloroacetyl chloride reactions, improving yield .
  • Reflux Duration : Extended reflux (4–6 hours) ensures complete cyclization, as seen in analogous pyrazole syntheses .
    Critical Parameters : Monitor temperature (20–25°C for exothermic steps) and purity via HPLC (≥95% by area normalization) .

Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, as applied to triazoloquinazolinone analogs .
    • NMR Spectroscopy : Assign protons in the 4-fluorobenzyl group (δ 4.8–5.2 ppm) and benzo[d][1,3]dioxole (δ 6.0–6.5 ppm) .
  • Purity Assessment :
    • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for retention time consistency .
    • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) in the quinazolin-2,4-dione core .

How can researchers assess the compound’s biological activity in preliminary studies?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against targets like GABA transaminase (anticonvulsant potential) using fluorometric assays .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .
  • In Vivo Models :
    • Anticonvulsant Profiling : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents, monitoring seizure latency .

Advanced Research Questions

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GABA receptors) using GROMACS, focusing on fluorobenzyl group dynamics .
  • QSAR Models : Train datasets on analogs to correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity .

What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) to improve dissolution without precipitation .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm size) via emulsion-solvent evaporation, achieving >80% loading efficiency .
  • Salt Formation : Screen with HCl or sodium citrate to enhance aqueous solubility (>2 mg/mL) .

How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Methodological Answer:

  • Multi-Technique Validation :
    • Compare XRD-derived bond lengths with DFT-optimized structures to identify discrepancies (e.g., C=O vs. C–N rotations) .
    • Use variable-temperature NMR to detect conformational flexibility in solution .
  • Dynamic HPLC-MS : Monitor degradation products under stress conditions (e.g., pH 1–13) to rule out isomerization .

What approaches optimize metabolic stability for in vivo applications?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, quantifying half-life (t₁/₂) via LC-MS .
  • Structural Modifications : Replace labile esters with amides or introduce methyl groups to block cytochrome P450 oxidation .

How can AI-driven platforms accelerate reaction optimization?

Methodological Answer:

  • COMSOL Multiphysics Integration : Model heat/mass transfer in batch reactors to minimize side products (e.g., dimerization) .
  • Autonomous Laboratories : Implement robotic systems for real-time adjustment of stoichiometry and temperature based on inline HPLC feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.